molecular formula C7H6NNaO5S2 B3308884 SodiumS-(4-nitrobenzyl)sulfurothioate CAS No. 94039-56-2

SodiumS-(4-nitrobenzyl)sulfurothioate

Cat. No.: B3308884
CAS No.: 94039-56-2
M. Wt: 271.3 g/mol
InChI Key: VPKXCUXASBIABC-UHFFFAOYSA-M
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Description

SodiumS-(4-nitrobenzyl)sulfurothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a nitrobenzyl group attached to a sulfurothioate moiety, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SodiumS-(4-nitrobenzyl)sulfurothioate typically involves the reaction of 4-nitrobenzyl chloride with sodium thiosulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored using analytical techniques such as HPLC and NMR to ensure the desired product specifications are met.

Chemical Reactions Analysis

Types of Reactions

SodiumS-(4-nitrobenzyl)sulfurothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

SodiumS-(4-nitrobenzyl)sulfurothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of SodiumS-(4-nitrobenzyl)sulfurothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. The sulfurothioate moiety can interact with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • SodiumS-(4-nitrophenyl)sulfurothioate
  • SodiumS-(4-nitrobenzyl)sulfonate
  • SodiumS-(4-nitrobenzyl)thiolate

Uniqueness

SodiumS-(4-nitrobenzyl)sulfurothioate is unique due to its specific combination of a nitrobenzyl group and a sulfurothioate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

sodium;1-nitro-4-(sulfonatosulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S2.Na/c9-8(10)7-3-1-6(2-4-7)5-14-15(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXCUXASBIABC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSS(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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